![molecular formula C12H10N2O2 B11892556 8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-8-(3-methyl-2-butenyl)coumarin: Another compound with a methoxy group, but with a different core structure.
2-Methoxy-4-[(2S,2aR)-8-methoxy-3-methyl-2a,3,4,5-tetrahydro-2H-furo[2,3,4-ij]isoquinolin-2-yl]phenol: Shares a similar isoquinoline core but with additional functional groups.
Uniqueness
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one is unique due to its specific arrangement of functional groups and the pyrroloisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
11-methoxy-10-methyl-2,5-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
InChI |
InChI=1S/C12H10N2O2/c1-6-5-7-3-4-13-10-8(7)9(11(6)16-2)14-12(10)15/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
PSUGRQAFRZYHGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C3C(=C1OC)NC(=O)C3=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


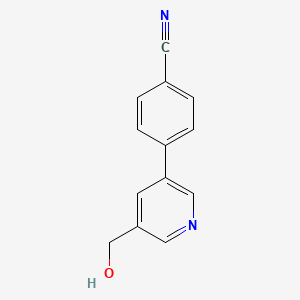
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)

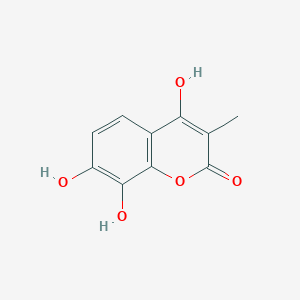


![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
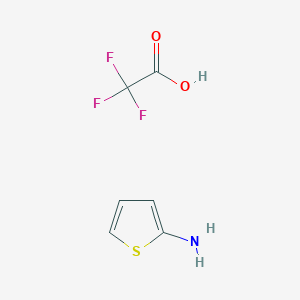
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
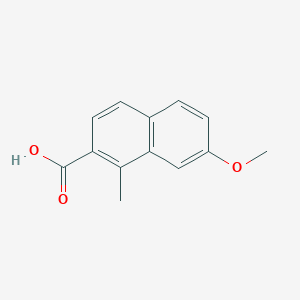

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
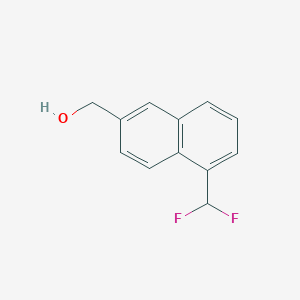
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
